

A Comparative Analysis of ML356 and C75 on Lipid Synthesis Inhibition

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Compound of Interest

Compound Name: ML356

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanisms and effects of two prominent Fatty Acid Synthase inhibitors.

In the landscape of metabolic research and oncology, the inhibition of fatty acid synthase (FASN) has emerged as a compelling therapeutic strategy. FASN, the sole enzyme responsible for the de novo synthesis of long-chain fatty acids, is notably upregulated in many cancer types and metabolic disorders. This guide provides a detailed comparative study of two widely utilized FASN inhibitors, **ML356** and C75, focusing on their effects on lipid synthesis, cellular viability, and underlying signaling pathways.

At a Glance: ML356 vs. C75

Feature	ML356	C75
Primary Target Domain	Thioesterase (TE)	β -Ketoacyl Synthase (KS)
Selectivity	High for FASN-TE domain	Broader spectrum, with off-target effects noted
Mechanism of Action	Blocks the final step of fatty acid synthesis, the release of palmitate from the FASN complex.	Primarily inhibits the condensation reaction in the initial stages of fatty acid elongation. Also reported to inhibit the TE domain and activate Carnitine Palmitoyltransferase-1 (CPT-1).
Reported IC50 (FASN Inhibition)	0.334 μ M (isolated FASN-TE domain)	32.43 μ M (in human A375 cells)
Reported IC50 (Cellular Palmitate Synthesis)	20 μ M (PC-3 cells)	Not explicitly available in a directly comparable format.
Downstream Signaling	Inhibition of FASN by selective inhibitors can impact pathways such as PI3K-AKT-mTOR.	Modulates AMPK and PI3K-AKT-mTOR signaling pathways.
Clinical Development	Valued as a selective biochemical probe for studying FASN biology.	First-generation inhibitor with noted side effects and a complex pharmacological profile that has impeded clinical advancement.

Quantitative Data Summary

The following tables summarize the available quantitative data for **ML356** and C75 from various studies. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: FASN Inhibition and Cellular Effects

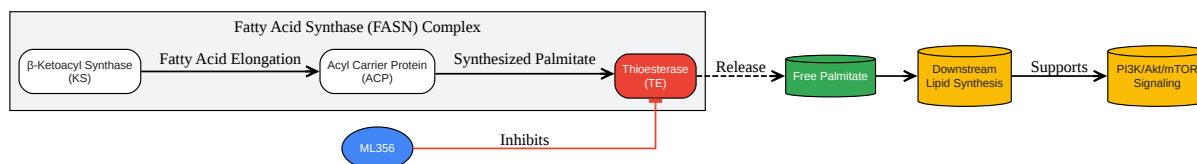
Compound	Assay Type	Cell Line/System	IC50 Value	Citation(s)
ML356	FASN-TE Domain Inhibition	Purified recombinant FASN-TE	0.334 μ M	[1]
De novo Palmitate Synthesis	PC-3 (prostate cancer)	20 μ M	[1]	
C75	FASN Inhibition (Clonogenic Assay)	PC-3 (prostate cancer)	35 μ M	[2]
FASN Inhibition (Spheroid Growth)	LNCaP (prostate cancer)	50 μ M	[2]	
FASN Inhibition (Functional Assay)	A375 (melanoma)	32.43 μ M	[3]	

Mechanisms of Action and Signaling Pathways

ML356 and C75 inhibit FASN through distinct mechanisms, leading to different downstream cellular consequences.

ML356: A Selective Thioesterase Domain Inhibitor

ML356 is a potent and selective inhibitor of the thioesterase (TE) domain of FASN.[1] The TE domain is responsible for the final step in de novo fatty acid synthesis, which is the hydrolytic release of the newly synthesized palmitate chain from the acyl carrier protein domain of FASN. By inhibiting the TE domain, **ML356** effectively traps the fatty acid on the enzyme, preventing its utilization for lipid synthesis and downstream signaling. The selective inhibition of FASN can lead to the downregulation of signaling pathways that are dependent on lipid modifications for protein function and localization, such as the PI3K-AKT-mTOR pathway.[4]



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